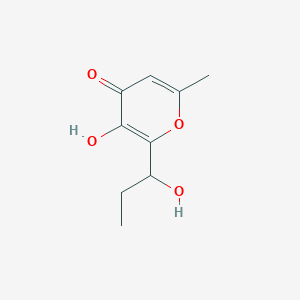

3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE

Übersicht

Beschreibung

3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE is a chemical compound with a unique structure that includes a pyran ring substituted with hydroxypropyl and hydroxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-6-methyl-4H-pyran-4-one with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Large-scale purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyran derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antioxidant Activity

Research indicates that 3-hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, making it a candidate for formulations aimed at preventing oxidative stress-related diseases .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

3. Drug Delivery Systems

Due to its favorable solubility and stability profile, this pyranone derivative is being investigated for use in drug delivery systems. Its ability to enhance the bioavailability of poorly soluble drugs is particularly noteworthy .

Food Science Applications

1. Flavoring Agent

This compound has been identified as a flavoring agent in food products. Its sweet and caramel-like flavor profile makes it suitable for use in confectionery and bakery products .

2. Preservative Potential

The compound's antioxidant properties also lend themselves to potential applications as a natural preservative in food products, helping to extend shelf life while maintaining product quality .

Cosmetic Applications

1. Skin Care Formulations

Due to its antioxidant and moisturizing properties, this compound is being explored for inclusion in skin care products. Its ability to protect skin from oxidative damage makes it a valuable ingredient in anti-aging formulations .

2. Fragrance Components

The pleasant aroma of this compound allows it to be utilized as a fragrance component in cosmetic products, enhancing their sensory appeal .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound involved testing its ability to inhibit lipid peroxidation in various biological systems. Results indicated a significant reduction in malondialdehyde levels, confirming its potential as an effective antioxidant agent .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against common foodborne pathogens such as E. coli and Salmonella. The results demonstrated substantial inhibitory effects, suggesting its potential use as a natural preservative in food products .

Wirkmechanismus

The mechanism of action of 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-1-hydroxypropyl-ThPP: An intermediate in valine, leucine, and isoleucine degradation.

2-Hydroxy-2-methylpropiophenone: Used as a radical photoinitiator in polymer crosslinking.

Uniqueness

3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties

Biologische Aktivität

3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one, commonly referred to as a derivative of 4H-pyran, has garnered attention for its potential biological activities. This compound belongs to a class of natural products known for their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 170.16 g/mol. The structure features a pyran ring that is functionalized with hydroxyl groups, which are critical for its biological activity.

Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have been shown to scavenge free radicals effectively. The antioxidant activity is attributed to the presence of hydroxyl groups which enhance electron donation capabilities, allowing these compounds to neutralize reactive oxygen species (ROS) .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| This compound | TBD | DPPH Radical Scavenging Assay |

| 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | 25 | ABTS Radical Scavenging Assay |

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyran derivatives. For example, compounds derived from similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

In a study conducted by Mali et al. (2021), derivatives of pyran compounds were tested against five bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against Klebsiella planticola . This highlights the potential for developing new antimicrobial agents based on this chemical framework.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression .

Table 2: Anticancer Activity Overview

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | This compound | TBD | Current Study |

| HeLa (Cervical Cancer) | DDMP | 15 | Mali et al. (2021) |

| HepG2 (Liver Cancer) | Various Pyran Derivatives | 12 | Vahedi et al. (2023) |

Eigenschaften

IUPAC Name |

3-hydroxy-2-(1-hydroxypropyl)-6-methylpyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-6(10)9-8(12)7(11)4-5(2)13-9/h4,6,10,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPWWUGZZYXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)C=C(O1)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.